Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate
Description
Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate is a cyclopentene-derived ester featuring a phenyl ring substituted with two methoxymethoxy (-OCH2OCH3) groups at the 2- and 5-positions. The compound combines a cyclopentene scaffold, a methyl ester group, and protected hydroxyl moieties (via methoxymethoxy groups), making it structurally distinct. Its molecular formula is C19H28O6, with a molecular weight of 376.42 g/mol. The methoxymethoxy groups serve as protective functionalities, enhancing stability under basic or acidic conditions compared to free hydroxyl groups.
Properties
CAS No. |
533884-39-8 |
|---|---|
Molecular Formula |
C17H22O6 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentene-1-carboxylate |
InChI |
InChI=1S/C17H22O6/c1-19-10-22-12-7-8-16(23-11-20-2)15(9-12)13-5-4-6-14(13)17(18)21-3/h7-9H,4-6,10-11H2,1-3H3 |
InChI Key |
QNJCFDVGGFLEKD-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)OCOC)C2=C(CCC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate typically involves the esterification of 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-ene-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate involves its interaction with specific molecular targets. The methoxymethoxy groups enhance its solubility and facilitate its interaction with biological membranes. The cyclopentene ring provides structural rigidity, which is crucial for its binding to target proteins and enzymes .
Comparison with Similar Compounds
Methyl 2-[3,5-Di(methoxymethoxy)phenyl]acetate
- Molecular Formula : C14H18O6
- Key Differences: Scaffold: Replaces the cyclopentene ring with an acetate group (CH2COOCH3). Substituent Positions: Methoxymethoxy groups are at the phenyl 3- and 5-positions (vs. 2- and 5-positions in the target compound). Reactivity: The acetate group may participate in nucleophilic acyl substitution, while the cyclopentene in the target compound enables Diels-Alder or electrophilic addition reactions.
Methyl 3-Bromocyclopent-1-enecarboxylate
- Molecular Formula : C7H9BrO2
- Key Differences :
- Substituent : Features a bromine atom at the cyclopentene 3-position instead of the substituted phenyl ring.
- Reactivity : Bromine acts as a leaving group, enabling nucleophilic substitution (e.g., Suzuki coupling), whereas the phenyl groups in the target compound promote π-π interactions or steric hindrance.
- Molecular Weight : Significantly lower (205.05 g/mol vs. 376.42 g/mol), impacting solubility and crystallinity.
Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)
- Molecular Formula : C14H12O3
- Key Differences :
- Functional Groups : Contains a hydroxyl and carboxylic acid group (vs. ester and methoxymethoxy groups).
- Acidity : The carboxylic acid in benzilic acid (pKa ~3) is far more acidic than the ester group (pKa ~25–30) in the target compound.
- Applications : Benzilic acid is a precursor in pharmaceuticals, while the target compound’s protective groups suggest use in synthetic intermediates.
(Z/E)-1,4-Bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene
- Molecular Formula : C20H24O2
- Key Differences: Structure: Linear butene chain with methoxy-substituted phenyl groups (vs. cyclopentene core). Isomerism: Exhibits Z/E isomerism due to the double bond, absent in the target compound.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituent Positions | Notable Reactivity/Properties |
|---|---|---|---|---|---|
| Target Compound | C19H28O6 | 376.42 | Cyclopentene, ester, methoxymethoxy | Phenyl 2,5-positions | Diels-Alder, electrophilic substitution |
| Methyl 2-[3,5-Di(methoxymethoxy)phenyl]acetate | C14H18O6 | 282.29 | Acetate, methoxymethoxy | Phenyl 3,5-positions | Nucleophilic acyl substitution |
| Methyl 3-Bromocyclopent-1-enecarboxylate | C7H9BrO2 | 205.05 | Cyclopentene, ester, bromine | Cyclopentene 3-position | Nucleophilic substitution |
| Benzilic Acid | C14H12O3 | 228.24 | Carboxylic acid, hydroxyl, diphenyl | Phenyl 2,2-positions | Acid-base reactions, coordination |
| (Z/E)-1,4-Bis(4-methoxyphenyl)but-1-ene | C20H24O2 | 296.41 | Methoxy, alkene | Phenyl 4-positions | Z/E isomerism, π-π stacking |
Biological Activity
Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H18O5
- IUPAC Name : this compound
- Molecular Weight : 278.30 g/mol
The compound features a cyclopentene ring and methoxy groups that may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Properties : Studies suggest that similar compounds exhibit the ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Certain derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
Antioxidant Activity
A study conducted on related compounds demonstrated significant antioxidant activity measured by DPPH radical scavenging assays. The results indicated that the methoxy groups contribute to enhanced electron-donating ability, which is crucial for antioxidant properties.
Anti-inflammatory Effects
In vitro studies have shown that the compound can reduce the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.
Anticancer Activity
Preliminary studies indicate that this compound exhibits cytotoxicity against various cancer cell lines. A notable study reported an IC50 value of 30 µM against breast cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
